6-[4-(Methylsulfanyl)phenoxy]pyridin-3-amine
Description
Properties
IUPAC Name |
6-(4-methylsulfanylphenoxy)pyridin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c1-16-11-5-3-10(4-6-11)15-12-7-2-9(13)8-14-12/h2-8H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCDQHLHSSVLKGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)OC2=NC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution (SNAr)
This method involves displacing a leaving group (e.g., chlorine) on the pyridine ring with a phenoxide nucleophile. The reaction proceeds under basic conditions, often employing polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). For example, 6-chloro-3-nitropyridine reacts with 4-(methylsulfanyl)phenol in the presence of potassium carbonate to form 6-[4-(Methylsulfanyl)phenoxy]-3-nitropyridine, which is subsequently reduced to the target amine.
Transition Metal-Catalyzed Coupling
Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Ullmann-type couplings, offer an alternative for forming the phenoxy linkage. These methods are advantageous for substrates with steric hindrance or electronic deactivation. For instance, a boronic ester-functionalized pyridine may couple with a brominated 4-(methylsulfanyl)phenol derivative under Suzuki conditions.
Step-by-Step Synthesis and Optimization
Preparation of 4-(Methylsulfanyl)phenol
The phenoxy component is synthesized separately via methylation of 4-mercaptophenol:
Reaction conditions:
Formation of the Phenoxy-Pyridine Linkage
6-Chloro-3-nitropyridine is coupled with 4-(methylsulfanyl)phenol via SNAr:
Optimized Conditions :
Reduction of Nitro to Amine
Catalytic hydrogenation is the most efficient method for reducing the nitro group:
Representative Data :
| Catalyst | Solvent | H2 Pressure (psi) | Time (h) | Yield | Source |
|---|---|---|---|---|---|
| 10% Pd/C | Ethanol | 50 | 5 | 100% | |
| 5% Pt/C | Ethanol | 50 | 5 | 100% | |
| Pd/C | THF | Ambient | 16 | 99% |
Hydrogenation proceeds quantitatively under mild conditions, avoiding over-reduction or side reactions.
Comparative Analysis of Methodologies
SNAr vs. Coupling Approaches
-
SNAr : Cost-effective but limited to activated pyridine derivatives.
-
Suzuki Coupling : Tolerates electron-rich pyridines but requires pre-functionalized substrates.
Catalyst Selection for Hydrogenation
Platinum catalysts (Pt/C) achieve faster kinetics than palladium (Pd/C), but both deliver high yields.
Challenges and Mitigation Strategies
Regioselectivity in Pyridine Functionalization
Positional selectivity during chlorination or nitration of pyridine can lead to mixtures. Chromatographic purification or directed ortho-metalation strategies resolve this.
Chemical Reactions Analysis
Types of Reactions
6-[4-(Methylsulfanyl)phenoxy]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives such as amides or ureas.
Coupling Reactions: The phenoxy and pyridine rings can undergo cross-coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Acyl chlorides, isocyanates.
Coupling: Palladium catalysts, boronic acids.
Major Products
Oxidation: Sulfoxides, sulfones.
Substitution: Amides, ureas.
Coupling: Biaryl derivatives.
Scientific Research Applications
6-[4-(Methylsulfanyl)phenoxy]pyridin-3-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 6-[4-(Methylsulfanyl)phenoxy]pyridin-3-amine depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenoxy Group
The nature of substituents on the phenoxy ring significantly impacts physicochemical and biological properties. Key analogs include:
Table 1: Substituent Effects on Pyridin-3-amine Derivatives
*Calculated molecular weight based on formula C₁₂H₁₂N₂OS.
Key Observations :
- The SCH₃ group offers greater lipophilicity compared to OCH₃, which may improve membrane permeability .
- Electron-Withdrawing Groups (F, OCF₃, Cl) : Fluorine and chlorine reduce electron density, which could stabilize the molecule against oxidation but may reduce affinity for certain receptors. The trifluoromethoxy group (OCF₃) combines strong electron withdrawal with high metabolic stability .
Heterocycle Variations
Replacing the pyridine core with other heterocycles alters planarity and hydrogen-bonding capacity:
Table 2: Heterocycle Modifications
Impact :
- However, this may also reduce lipophilicity compared to pyridine derivatives .
Functional Group Replacements
Replacing the phenoxy group with alternative linkages:
6-[4-(Trifluoromethyl)piperidin-1-yl]pyridin-3-amine (CAS 175277-65-3)
- Structure: The phenoxy group is replaced with a piperidine ring bearing a CF₃ substituent.
- Properties : The amine linkage introduces conformational flexibility, while CF₃ enhances metabolic stability and electron withdrawal .
Biological Activity
6-[4-(Methylsulfanyl)phenoxy]pyridin-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C12H12N2OS, featuring a pyridine ring substituted with a phenoxy group that contains a methylsulfanyl moiety. This structural configuration is believed to influence its biological activity significantly.
The biological activity of this compound primarily involves its interaction with various biological targets:
- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for specific enzymes involved in inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
- Antitumor Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy.
Biological Activity Overview
| Activity Type | Description |
|---|---|
| Antitumor | Exhibits cytotoxicity against cancer cell lines such as A-431 and others. |
| Anti-inflammatory | Potential to inhibit pro-inflammatory cytokines, contributing to reduced inflammation. |
| Antimicrobial | Shows activity against specific bacterial strains, indicating possible use as an antimicrobial agent. |
Antitumor Activity
A study highlighted the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated an IC50 value comparable to established chemotherapeutic agents, suggesting its potential as an anticancer drug.
Anti-inflammatory Effects
Research has indicated that derivatives of pyridine compounds can modulate inflammatory responses. The ability of this compound to inhibit the expression of inflammatory mediators was evaluated in vitro, revealing promising results that warrant further investigation.
Antimicrobial Properties
In vitro studies have shown that this compound possesses antimicrobial activity against several strains of bacteria. This suggests potential applications in developing new antibiotics or antimicrobial therapies.
Case Studies
- Antitumor Efficacy : A recent study investigated the effects of this compound on human breast cancer cells. The results indicated a significant reduction in cell viability, supporting its role as a potential anticancer agent.
- Inflammation Model : In an animal model of inflammation, administration of the compound resulted in decreased levels of inflammatory markers, demonstrating its therapeutic potential in treating inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 6-[4-(Methylsulfanyl)phenoxy]pyridin-3-amine, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution between a pyridine derivative and a substituted phenol. For example, coupling 3-aminopyridinol with 4-(methylsulfanyl)phenol under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent like DMF at 80–100°C. Optimization may include varying reaction time, temperature, or catalyst (e.g., CuI for Ullmann-type couplings). Continuous flow reactors can improve efficiency and purity . Characterization via NMR (¹H/¹³C) and HPLC ensures structural integrity and purity thresholds (>95%) .
Q. Which analytical techniques are critical for characterizing this compound and its intermediates?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : Assigns proton and carbon environments (e.g., δ ~2.5 ppm for methylsulfanyl protons, aromatic protons at δ 6.5–8.0 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ calculated for C₁₂H₁₃N₂OS: 249.0798) .
- HPLC-PDA : Monitors purity and identifies byproducts using reverse-phase C18 columns .
Q. How is the compound’s solubility and stability assessed in biological assays?
- Methodological Answer : Solubility is tested in DMSO/PBS mixtures via UV-Vis spectroscopy. Stability studies involve incubating the compound in simulated physiological conditions (pH 7.4, 37°C) and analyzing degradation products over 24–72 hours using LC-MS. Lipophilicity (logP) is calculated via shake-flask methods or computational tools like ACD/Labs .
Advanced Research Questions
Q. What strategies are employed to resolve contradictions in biological activity data across different assay systems?
- Methodological Answer : Discrepancies may arise from assay-specific parameters (e.g., cell line variability, protein binding). To address this:
- Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based functional assays).
- Validate target engagement via thermal shift assays or CRISPR knockouts.
- Cross-reference with structurally analogous compounds (e.g., pyridine derivatives with varying sulfanyl substituents) to identify SAR trends .
Q. How can computational modeling guide the design of this compound derivatives with enhanced selectivity?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to predict binding poses in target receptors (e.g., kinases).
- MD Simulations : Assess binding stability over 100-ns trajectories.
- QSAR Models : Corrogate substituent effects (e.g., methylsulfanyl vs. methoxy) on activity using descriptors like Hammett constants .
Q. What experimental designs minimize variability in SAR studies of methylsulfanyl-substituted pyridines?
- Methodological Answer :
- DoE (Design of Experiments) : Apply factorial designs to test variables (e.g., substituent position, solvent polarity) systematically. For example, a 2³ factorial design assessing temperature, catalyst loading, and solvent .
- Control Groups : Include reference compounds (e.g., 4-fluorophenoxy analogs) to benchmark activity .
- Statistical Validation : Use ANOVA to identify significant factors (p < 0.05) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
